molecular formula C10H17NO3 B13179251 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13179251
M. Wt: 199.25 g/mol
InChI Key: VKOVEJKPUGQPSY-UHFFFAOYSA-N
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Description

8-Methyl-1-oxa-8-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound that features a unique structure combining an oxane ring and an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid
  • 4-Methyl-1-oxa-4-azaspiro[4.5]decane

Uniqueness

8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and material science applications .

Biological Activity

8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid is a unique organic compound belonging to the azaspirocyclic family, characterized by its spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which have implications for therapeutic applications.

  • Chemical Formula : C10_{10}H17_{17}N\O3_3
  • Molecular Weight : Approximately 199.25 g/mol
  • CAS Number : 929976-25-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa2–16 μg/mL
Acinetobacter baumannii1–8 μg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in bacterial DNA replication. In studies, it has been found to inhibit DNA gyrase and topoisomerase IV, which are critical targets for antibacterial drug development.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)
DNA Gyrase<32 nM
Topoisomerase IV<100 nM

These low IC50 values indicate potent inhibition, suggesting that the compound could be developed into a dual-action antibacterial agent.

Cancer Cell Proliferation

In addition to its antimicrobial properties, this compound has been investigated for its effects on cancer cell proliferation. Preliminary studies suggest that it may modulate pathways associated with cancer growth, although detailed mechanistic studies are still needed to elucidate these effects.

Study on Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of several azaspirocyclic compounds, including this compound. The study found that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to other tested compounds, highlighting its potential as a lead structure for new antibiotics .

Investigation into Anticancer Properties

Another study focused on the anticancer potential of spirocyclic compounds, where this compound was identified as a promising candidate for further development. The compound was shown to inhibit cell proliferation in various cancer cell lines through modulation of critical signaling pathways .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-11-5-3-10(4-6-11)8(9(12)13)2-7-14-10/h8H,2-7H2,1H3,(H,12,13)

InChI Key

VKOVEJKPUGQPSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C(CCO2)C(=O)O

Origin of Product

United States

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